1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Overview
Description
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid, also known as Boc-piperidine-2-carboxylic acid, is a synthetic compound that has gained significant attention in the field of organic chemistry. This compound is widely used in the synthesis of various complex molecules and is considered to be an important building block in the pharmaceutical industry.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound could potentially be used in this process, given its carbonyl and benzyloxy functional groups. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a suitable method for a variety of organic compounds .
Synthesis of α,β-Unsaturated Carbonyl Compounds
α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry . The carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products . Given the carbonyl group in “1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid”, it could potentially be used in these types of reactions.
Inhibition of Prolidase
N-(Benzyloxy)carbonyl-L-proline, a similar compound, is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . Given the structural similarity, “1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid” could potentially have similar inhibitory effects.
properties
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSPRTVZLVYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527631 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid | |
CAS RN |
89391-18-4 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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